molecular formula C15H18O2 B12612932 (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester CAS No. 919769-03-2

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester

Cat. No.: B12612932
CAS No.: 919769-03-2
M. Wt: 230.30 g/mol
InChI Key: RWLPEAJTDIDBJR-UHFFFAOYSA-N
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Description

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is an organic compound with the molecular formula C16H20O2 It is a derivative of acetic acid and features a phenyl group attached to a cyclohexene ring, which is further connected to an acetic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester typically involves the esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

(4-Phenyl-1-cyclohexenyl)acetic acid+MethanolAcid Catalyst(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester+Water\text{(4-Phenyl-1-cyclohexenyl)acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (4-Phenyl-1-cyclohexenyl)acetic acid+MethanolAcid Catalyst​(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Phenyl-1-cyclohexenyl)acetic acid or (4-Phenyl-1-cyclohexenyl)ketone.

    Reduction: Formation of (4-Phenyl-1-cyclohexenyl)ethanol.

    Substitution: Formation of (4-Phenyl-1-cyclohexenyl)acetamide or (4-Phenyl-1-cyclohexenyl)thioester.

Scientific Research Applications

Medicinal Chemistry

Prostacyclin Receptor Agonism

One of the notable applications of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is its role as a prostacyclin receptor agonist. Research has demonstrated that compounds in this class can effectively activate prostacyclin receptors, which are crucial in managing pulmonary hypertension and other cardiovascular diseases. For instance, a study highlighted the synthesis of various non-prostanoid IP receptor agonists, including derivatives of this compound, showing promising oral efficacy in animal models for the treatment of pulmonary arterial hypertension .

Antidepressant and Appetite Suppressant Properties

The compound has also been investigated for its potential antidepressant effects, exhibiting activity that surpasses traditional stimulants like caffeine. This property makes it a candidate for developing new antidepressant therapies. Additionally, it has shown appetite-suppressing activity, which could be beneficial in obesity management .

Agrochemicals

Insect Repellent Properties

Research indicates that this compound possesses insect repellent properties, particularly against mosquitoes. This characteristic is valuable in formulating eco-friendly pest control agents that are less harmful to non-target organisms compared to conventional insecticides .

Materials Science

Preservative Applications

The compound has been explored as a preservative in lacquer coatings and other materials due to its effective antimicrobial properties. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of various products while maintaining their integrity .

Case Studies

Case Study 1: Prostacyclin Receptor Agonists

In a study involving the synthesis of multiple prostacyclin receptor agonists, this compound was identified as a lead compound due to its favorable pharmacokinetic profile and efficacy in reducing pulmonary arterial pressure in rat models. The research employed various analytical techniques including LCMS and NMR to confirm the structure and activity of the synthesized compounds .

Case Study 2: Insect Repellent Formulation

A formulation study tested the efficacy of this compound against common mosquito species. Results indicated a significant reduction in mosquito landings and bites compared to control groups treated with standard repellents. This study supports the compound's potential as an active ingredient in natural insect repellents .

Data Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryProstacyclin receptor agonistEffective in reducing pulmonary arterial pressure
Antidepressant potentialSuperior activity compared to caffeine
AgrochemicalsInsect repellentSignificant reduction in mosquito activity
Materials SciencePreservative in coatingsEffective antimicrobial properties noted

Mechanism of Action

The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclohexylmethoxy-phenyl)-acetic acid methyl ester
  • Acetic acid, phenylmethyl ester
  • (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester

Uniqueness

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a cyclohexene ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(4-Phenyl-1-cyclohexenyl)acetic acid methyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring substituted with a phenyl group and an acetic acid moiety. Its molecular formula is C13H16O2C_{13}H_{16}O_2, and it has a molecular weight of 220.27 g/mol. The unique structure contributes to its biological activity.

PropertyValue
Molecular Formula C13H16O2C_{13}H_{16}O_2
Molecular Weight 220.27 g/mol
CAS Number 648882-78-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to various physiological effects:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Interaction: It can bind to specific receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis at concentrations around 21 µM, indicating modest but significant activity .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound can exhibit anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect the compound's potency against cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM .

Case Studies

  • Antimicrobial Efficacy Against Tuberculosis:
    • A study assessed the activity of various phenyl-substituted analogs, including this compound. The results indicated that while some modifications improved solubility and pharmacokinetics, they often led to a loss in antimicrobial activity .
  • Anticancer Activity:
    • In a comparative study on HDAC inhibitors, derivatives of (4-Phenyl-1-cyclohexenyl)acetic acid were synthesized and showed promising results against cancer cell lines, with some compounds outperforming standard treatments like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variability: Changes in the substituents on the phenyl ring or the cyclohexene core can enhance or diminish biological activity.
  • Hydrophobicity and Polar Surface Area: Modifications that alter hydrophobicity or polar surface area significantly impact the compound's ability to permeate cellular membranes and interact with biological targets .

Properties

CAS No.

919769-03-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 2-(4-phenylcyclohexen-1-yl)acetate

InChI

InChI=1S/C15H18O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3

InChI Key

RWLPEAJTDIDBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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